2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
Overview
Description
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the aniline and acetamide precursors, followed by the introduction of the fluorine, methylsulfonyl, and methylsulfanyl groups through various substitution reactions. Common reagents used in these steps include fluorinating agents, sulfonyl chlorides, and thiol compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of reagents and minimizing waste to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. The fluorine and sulfonyl groups can enhance binding affinity to certain enzymes or receptors, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluoroanilino)-N-(3-methylphenyl)acetamide
- 2-(2-chloro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
- 2-(2-fluoro-N-methylsulfonylanilino)-N-(4-methylsulfanylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide stands out due to the specific combination of functional groups that confer unique reactivity and binding properties. The presence of both fluorine and sulfonyl groups enhances its potential as a versatile reagent and a candidate for drug development.
Properties
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S2/c1-23-13-7-5-6-12(10-13)18-16(20)11-19(24(2,21)22)15-9-4-3-8-14(15)17/h3-10H,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJSWAFKKLBQEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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